molecular formula C10H10ClNO3S2 B2972749 (5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2097857-08-2

(5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No.: B2972749
CAS No.: 2097857-08-2
M. Wt: 291.76
InChI Key: SHUMPQKKVNKSLW-UHFFFAOYSA-N
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Description

The compound (5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone features a bicyclo[2.2.1]heptane core modified with a sulfone group (2,2-dioxido) and a nitrogen atom at position 5 (5-aza). The methanone group bridges this core to a 5-chlorothiophen-2-yl substituent. The molecular formula is inferred as C₁₀H₉ClNO₃S₂ (molecular weight ~290.7 g/mol), calculated based on structural analogs . The chlorine atom on the thiophene ring may influence electronic properties and bioactivity by modulating steric and electronic interactions.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S2/c11-9-2-1-8(16-9)10(13)12-4-7-3-6(12)5-17(7,14)15/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUMPQKKVNKSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a complex bicyclic heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure

The chemical structure of the compound can be broken down into two primary components: a chlorothiophene moiety and a bicyclic azabicyclo[2.2.1] structure with dioxido and thio modifications. The presence of these functional groups is significant as they contribute to the compound's biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Bicyclic Core : Utilizing starting materials such as 5-chlorothiophene and appropriate azabicyclic precursors.
  • Functionalization : Introducing dioxido and thio groups through oxidation and substitution reactions.
  • Final Coupling : Attaching the chlorothiophene moiety to the bicyclic structure via nucleophilic substitution.

Antimicrobial Properties

Research has shown that compounds with similar structural features exhibit notable antimicrobial activity. For instance, derivatives of thiophenes have been reported to possess antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism is often attributed to the disruption of bacterial cell wall synthesis.

Anticancer Activity

Bicyclic heterocycles are frequently investigated for their anticancer properties. Studies indicate that compounds containing azabicyclic structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells . The specific compound under discussion has shown promise in preliminary assays against cancer cell lines, suggesting a potential role as an anticancer agent.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity, particularly against carbonic anhydrases (CAs), which are important in various physiological processes including respiration and acid-base balance . Preliminary studies indicate that similar compounds can act as inhibitors of specific CA isoforms, potentially leading to therapeutic applications in conditions like glaucoma and epilepsy.

Case Studies

StudyFocusFindings
Wang et al., 2018Antimicrobial ActivityDemonstrated that thiophene derivatives showed significant inhibition against E. coli with MIC values < 50 µg/mL.
Akocak et al., 2017Enzyme InhibitionIdentified novel bis-sulfonamide derivatives as potent inhibitors of hCA II and hCA IX with Ki values ranging from 0.4 to 861.1 nM, suggesting similar potential for our compound due to structural similarities.
Zhang et al., 2020Anticancer ActivityReported that azabicyclic compounds induced apoptosis in breast cancer cells via mitochondrial pathway activation.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the chlorothiophene moiety may facilitate penetration into bacterial membranes, leading to cell lysis.
  • Enzyme Interaction : The bicyclic structure could mimic natural substrates or inhibitors, allowing it to bind effectively to target enzymes such as carbonic anhydrases.
  • Apoptosis Induction : By affecting mitochondrial function, this compound may trigger programmed cell death pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares the target compound with three analogs sharing the 2-thia-5-azabicyclo[2.2.1]heptane core but differing in substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Chlorothiophen-2-yl C₁₀H₉ClNO₃S₂ ~290.7 Chlorine enhances electronegativity
(3-Iodophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone 3-Iodophenyl C₁₂H₁₁INO₃S 399.19 Heavy iodine atom increases molecular weight
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone 1H-Indol-1-yl C₁₅H₁₆N₂OS 272.4 Indole moiety enables H-bonding
(Quinoxalin-6-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone Quinoxalin-6-yl C₁₄H₁₃N₃O₃S 303.34 Quinoxaline enhances π-π stacking
Key Observations:

Substituent Effects on Molecular Weight: The 3-iodophenyl analog has the highest molecular weight (399.19 g/mol) due to iodine’s large atomic mass. The target compound’s molecular weight (~290.7 g/mol) is comparable to the quinoxaline analog (303.34 g/mol), suggesting moderate lipophilicity. The indole-containing analog has the lowest molecular weight (272.4 g/mol), likely due to the absence of a sulfone group.

The 3-iodophenyl group provides steric hindrance and polarizability, which may affect binding kinetics. The quinoxaline substituent offers an extended π-system for aromatic interactions, while the indole group enables hydrogen bonding via its NH group.

Sulfone vs. Thioether Core :

  • The target compound and analogs contain a sulfone group (2,2-dioxido), increasing polarity and oxidative stability compared to the thioether analog . This may influence solubility and metabolic stability.

Hypothetical Pharmacological Implications

While experimental bioactivity data are unavailable in the provided evidence, structural comparisons suggest:

  • The target compound ’s chlorine atom may enhance binding specificity to targets sensitive to halogen bonds (e.g., kinases or GPCRs).
  • The 3-iodophenyl analog could serve as a radioligand in imaging studies due to iodine’s isotopic properties.
  • The indole analog might exhibit improved blood-brain barrier penetration due to lower molecular weight and H-bonding capacity.

Q & A

Q. How can computational predictions of metabolic stability align with in vivo results?

  • Adjust in silico models (e.g., Schrödinger’s QikProp) to account for species-specific CYP450 isoforms. Parallel in vitro microsomal assays (human vs. rat liver microsomes) reconcile discrepancies in t1/2 values .

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